molecular formula C5H9NO3S B2442717 (2-Oxocyclobutyl)methanesulfonamide CAS No. 2445786-46-7

(2-Oxocyclobutyl)methanesulfonamide

Cat. No.: B2442717
CAS No.: 2445786-46-7
M. Wt: 163.19
InChI Key: ITZNOKRGUOTUOS-UHFFFAOYSA-N
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Description

(2-Oxocyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.19 g/mol It is characterized by the presence of a cyclobutyl ring with a ketone group and a methanesulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclobutyl)methanesulfonamide typically involves the reaction of cyclobutanone with methanesulfonamide under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclobutyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxocyclobutyl)methanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxocyclobutyl)methanesulfonamide is unique due to the combination of the cyclobutyl ring and the methanesulfonamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-oxocyclobutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2,(H2,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZNOKRGUOTUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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